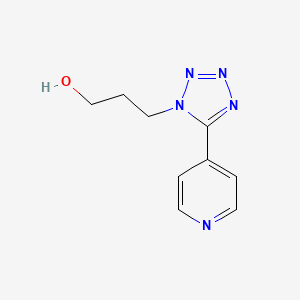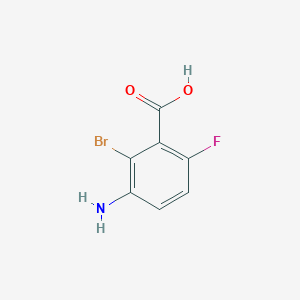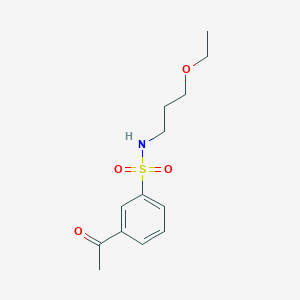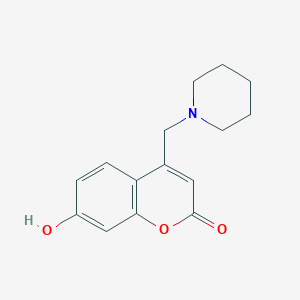
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is not fully understood. However, it has been suggested that the tetrazole group in the compound may play a role in its biological activity. The tetrazole group has been shown to have a high affinity for metal ions, which may contribute to the compound's potential as a metal ion sensor. Additionally, the compound's ability to form coordination complexes may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. It has been shown to have antimicrobial and antifungal properties, with activity against various strains of bacteria and fungi. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of cancer, with studies showing its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol in laboratory experiments is its ability to form coordination complexes with metal ions. This property makes it a useful ligand in coordination chemistry and the development of metal-organic frameworks. Additionally, its antimicrobial and antifungal properties make it a potential therapeutic agent. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol. One area of research could be the development of new coordination complexes and metal-organic frameworks using this compound as a ligand. Additionally, further studies could be conducted to explore the compound's antimicrobial and antifungal properties and its potential as a therapeutic agent for the treatment of cancer. Finally, the development of new fluorescent sensors for the detection of metal ions using this compound could also be an area of future research.
合成方法
The synthesis of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol involves the reaction of 4-pyridylhydrazine and 3-bromopropan-1-ol in the presence of sodium azide. The reaction takes place in anhydrous ethanol, and the product is obtained through the purification process. This method has been optimized to obtain a high yield of the product and has been used in various studies.
科学研究应用
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and has shown promising results in the development of metal-organic frameworks. This compound has also been studied for its antimicrobial and antifungal properties and has shown potential as a therapeutic agent. Additionally, it has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
属性
IUPAC Name |
3-(5-pyridin-4-yltetrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-1-6-14-9(11-12-13-14)8-2-4-10-5-3-8/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUJZDWDWKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=NN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)

![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)


